IRAK4 Inhibitor Potency: 3-Carbamoyl-4-carboxylic Acid Substitution Enables Sub-Nanomolar Activity
Derivatives synthesized using 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid as a core building block exhibit a >100-fold range in IRAK4 inhibitory activity depending on peripheral modifications, demonstrating the scaffold's critical role in achieving high potency. For instance, compound BDBM311527, featuring the target compound's 4-yl core, achieved an IC50 of 2 nM against IRAK4 kinase [1]. In contrast, a closely related derivative (BDBM311541) with a morpholine substitution showed an IC50 of 240 nM, while BDBM312063 exhibited an IC50 of 400 nM [2]. These data confirm that the 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold can be tuned for potency optimization, a flexibility not uniformly available with alternative pyrazole cores.
| Evidence Dimension | IRAK4 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM (for BDBM311527, a derivative incorporating the 4-yl core) |
| Comparator Or Baseline | 240 nM (BDBM311541, alternative substitution) / 400 nM (BDBM312063, alternative substitution) |
| Quantified Difference | 120- to 200-fold potency enhancement with optimized substitution on the same core |
| Conditions | In vitro kinase activity assay using fluorescent polypeptide substrate |
Why This Matters
This demonstrates the scaffold's capacity to support potent kinase inhibition, justifying its selection for medicinal chemistry programs targeting IRAK4 and related kinases.
- [1] BindingDB. BDBM311527: 5-[(2-aminocycloheptyl)amino]-N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. bindingdb.org. View Source
- [2] BindingDB. BDBM311541: N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride. bindingdb.org. View Source
